molecular formula C13H25N3O5 B11931794 Azido-PEG4-THP CAS No. 145927-74-8

Azido-PEG4-THP

Cat. No.: B11931794
CAS No.: 145927-74-8
M. Wt: 303.35 g/mol
InChI Key: OHGLMVYYEIWYEF-UHFFFAOYSA-N
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Description

Azido-PEG4-THP is a heterobifunctional polyethylene glycol (PEG) linker containing an azide group and a tetrahydropyran (THP) group. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. It is a valuable tool in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-THP can be synthesized through a multi-step process involving the reaction of tetrahydropyran with polyethylene glycol and subsequent azidation. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized for scalability, and the product is typically purified using techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-THP primarily undergoes click chemistry reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions are triazole-linked conjugates, which are stable and have diverse applications in bioconjugation and drug development .

Mechanism of Action

Azido-PEG4-THP exerts its effects through click chemistry reactions. The azide group reacts with alkyne or cyclooctyne derivatives to form stable triazole linkages. This mechanism is highly efficient and specific, making it ideal for bioconjugation and targeted drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG4-THP is unique due to its tetrahydropyran group, which provides additional stability and solubility in aqueous media. This makes it particularly useful in biological applications where solubility and stability are crucial.

Properties

CAS No.

145927-74-8

Molecular Formula

C13H25N3O5

Molecular Weight

303.35 g/mol

IUPAC Name

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C13H25N3O5/c14-16-15-4-6-17-7-8-18-9-10-19-11-12-21-13-3-1-2-5-20-13/h13H,1-12H2

InChI Key

OHGLMVYYEIWYEF-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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